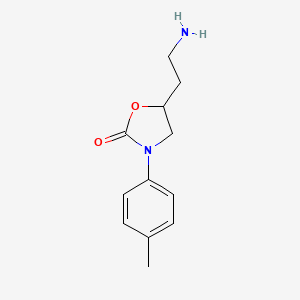

5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one

Description

5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one is a substituted oxazolidinone derivative characterized by a 4-methylphenyl group at position 3 and a 2-aminoethyl side chain at position 5 of the oxazolidinone ring. Oxazolidinones are a class of heterocyclic compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

5-(2-aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C12H16N2O2/c1-9-2-4-10(5-3-9)14-8-11(6-7-13)16-12(14)15/h2-5,11H,6-8,13H2,1H3 |

InChI Key |

DLHQXAWITOMAPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(OC2=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-methylbenzaldehyde with ethylenediamine to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as phosgene or triphosgene, to form the oxazolidinone ring. The reaction conditions often include solvents like dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or nitriles.

Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of amino alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that oxazolidinones possess significant antimicrobial properties. The compound 5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one and its derivatives have been studied for their efficacy against resistant bacterial strains. For instance, studies demonstrate that modifications to the oxazolidinone structure can enhance activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

The compound has also been investigated for potential anticancer activities. In vitro studies have shown that certain oxazolidinone derivatives can induce apoptosis in cancer cells. The mechanism involves the inhibition of protein synthesis in rapidly dividing cells, which is a common target for anticancer therapies .

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The potential for these compounds to modulate neuroinflammatory responses is an area of active investigation .

Materials Science

Polymer Chemistry

In materials science, oxazolidinones are being explored as monomers in the synthesis of novel polymers. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. These polymers show promise for applications in coatings and adhesives due to their improved performance characteristics .

Biodegradable Materials

Research is ongoing into the use of oxazolidinone-based compounds in creating biodegradable plastics. The ability to tailor the degradation rates of these materials makes them suitable for environmentally friendly applications .

Organic Synthesis

Synthetic Intermediates

this compound serves as a valuable intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it a versatile building block for synthesizing more complex molecules .

Chiral Catalysts

The compound's chiral nature enables its use as a catalyst in asymmetric synthesis. This application is crucial in producing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The compound binds to the 50S subunit of the ribosome, preventing the formation of the initiation complex and subsequent elongation of the peptide chain. This action results in the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Position and Type :

- The 4-methylphenyl group in the target compound provides moderate steric hindrance and electron-donating effects, favoring hydrophobic interactions. In contrast, 4-methoxyphenyl () introduces polarity via the methoxy group, enhancing water solubility.

- Halogenated analogs (e.g., 5-(bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one, ) exhibit increased molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .

- Fluorine-containing derivatives () leverage fluorine’s electronegativity to strengthen binding interactions in biological targets .

- Side Chain Modifications: Aminoethyl vs. Salt Forms: Hydrochloride salts (e.g., ) improve stability and solubility, critical for pharmaceutical formulations .

Biological Activity

5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

- Molecular Formula : C11H16N2O2

- Molecular Weight : 212.26 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1=CC=C(C=C1)C(C(=O)N2CCN(C2)CC)N

Synthesis

The synthesis of this compound typically involves the reaction of isocyanates with amino alcohols under controlled conditions. A common synthetic route includes:

- Preparation of Precursors : The starting materials include 4-methylphenyl isocyanate and 2-aminoethanol.

- Cyclization Reaction : The reaction is conducted under reflux conditions to facilitate cyclization into the oxazolidinone ring.

- Purification : The final product is purified through crystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation.

- Receptor Binding : The oxazolidinone ring can form hydrogen bonds with active sites on receptors, modulating their activity.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- IC50 Values : Studies have shown IC50 values in the low micromolar range against human liver (SK-Hep-1) and breast (MDA-MB-231) cancer cell lines, indicating potent inhibitory effects on tumor growth .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Significant antiproliferative activity |

| 5-(2-Aminoethyl)-3-cyclohexyl-1,3-oxazolidin-2-one | Structure | Moderate enzyme inhibition |

| Cyclohexylamine | Structure | Limited receptor interaction |

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Cancer Research : A study evaluated the compound's effects on various cancer cell lines and reported a notable reduction in cell viability at concentrations as low as 10 μM .

- Neuroprotection : Another investigation indicated that this compound may exhibit neuroprotective properties by inhibiting β-amyloid-induced neurodegeneration in models of Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.